molecular formula C19H21N5O4S2 B2501419 N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1171474-32-0

N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2501419
CAS RN: 1171474-32-0
M. Wt: 447.53
InChI Key: FIITVJVIBTUZGU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S2 and its molecular weight is 447.53. The purity is usually 95%.
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Scientific Research Applications

Antifungal Effects

The synthesis of heterocyclic compounds, including those structurally related to N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, has demonstrated significant antifungal activity. Compounds synthesized in these studies were found to be as effective as ketoconazole against several fungi species, indicating their potential as antifungal agents (Kaplancıklı et al., 2013).

Antifibrotic and Anticancer Activity

Another study highlighted the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, showcasing their potential in addressing fibrosis and cancer. Certain derivatives were identified as promising candidates for further testing, with some showing similar effects to Pirfenidone, a known antifibrotic drug, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Anticancer Agents

Research into N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has also provided insights into their potential as anticancer agents. The synthesized compounds were evaluated for cytotoxic activity against various cancer cell lines, showing promising results in comparison to doxorubicin, a standard reference drug (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-27-14-6-4-13(5-7-14)8-9-20-17(26)22-18-23-24-19(30-18)29-12-16(25)21-11-15-3-2-10-28-15/h2-7,10H,8-9,11-12H2,1H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIITVJVIBTUZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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